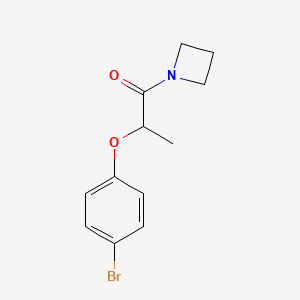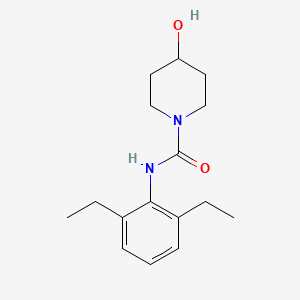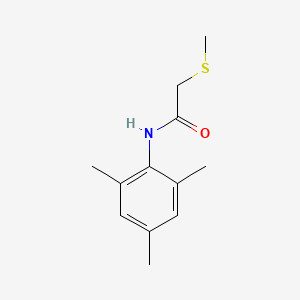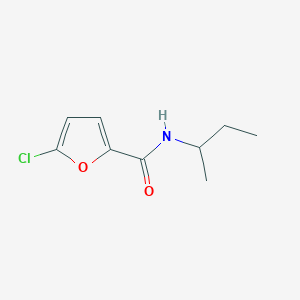
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one, also known as 4'-Bromo-α-pyrrolidinopropiophenone (4'-Br-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs known as "bath salts". It is a potent psychostimulant that has gained popularity in recent years among recreational drug users due to its euphoric and hallucinogenic effects. However, its use is associated with serious health risks and has been banned in many countries.
Mecanismo De Acción
Like other cathinones, 4'-Br-α-PVP acts as a potent dopamine reuptake inhibitor, leading to an increase in extracellular dopamine levels in the brain. This increase in dopamine signaling is thought to underlie the drug's euphoric and reinforcing effects. Additionally, 4'-Br-α-PVP has been shown to interact with other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects
The acute effects of 4'-Br-α-PVP include increased heart rate, blood pressure, and body temperature, as well as a range of subjective effects such as euphoria, stimulation, and hallucinations. Chronic use of the drug has been associated with a range of adverse health effects, including cardiovascular and renal toxicity, as well as psychiatric disorders such as anxiety, depression, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4'-Br-α-PVP in laboratory experiments is its high potency and selectivity for dopamine reuptake inhibition, which allows for precise manipulation of dopamine signaling in animal models. However, its use is limited by its potential for abuse and the ethical concerns associated with using a drug of abuse in animal research.
Direcciones Futuras
Future research on 4'-Br-α-PVP should focus on developing a better understanding of its pharmacological and toxicological properties, as well as its potential as a therapeutic agent for the treatment of drug addiction and other psychiatric disorders. Additionally, studies should investigate the potential for developing new analogs of the drug with improved selectivity and reduced toxicity.
Métodos De Síntesis
The synthesis of 4'-Br-α-PVP involves the reaction of 4-bromobenzyl cyanide with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized using sodium hydride and acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
4'-Br-α-PVP has been the subject of several scientific studies due to its potential as a research tool for investigating the mechanisms of action of psychostimulants. It has been used in animal models to study the effects of cathinones on behavior, cognition, and neurochemistry. Its use in these studies has provided valuable insights into the neurobiological mechanisms underlying drug addiction and has helped to identify potential targets for the development of new treatments.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLRGHFJWNKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)






![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)


![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)